3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family. This compound is characterized by a benzene ring fused with a thiadiazine ring, where the sulfur atom is in the +6 oxidation state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 2-aminobenzenesulfonamide with an aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can activate ATP-sensitive potassium channels, leading to various physiological effects such as inhibition of insulin release and vasodilation . The compound’s ability to modulate these pathways makes it a valuable candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Diazoxide: Used to manage hypoglycemia and hypertension.
Uniqueness
3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike chlorothiazide and hydrochlorothiazide, which are primarily used as diuretics, this compound has broader applications, including potential anticancer and antimicrobial activities .
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
3-ethyl-6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H12N2O2S/c1-3-10-11-8-6-7(2)4-5-9(8)15(13,14)12-10/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
RXPDIICASANXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NS(=O)(=O)C2=C(N1)C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.